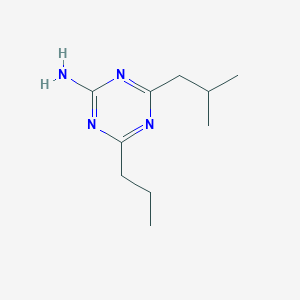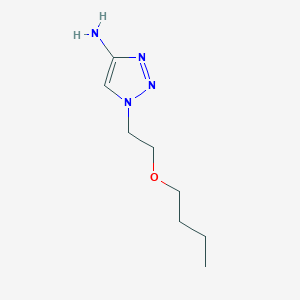
1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butoxyethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 2-butoxyethanol with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The butoxyethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-1h-1,2,3-triazol-4-amine
- 1-(2-Ethoxyethyl)-1h-1,2,3-triazol-4-amine
- 1-(2-Propoxyethyl)-1h-1,2,3-triazol-4-amine
Uniqueness
1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the butoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N4O |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(2-butoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C8H16N4O/c1-2-3-5-13-6-4-12-7-8(9)10-11-12/h7H,2-6,9H2,1H3 |
InChI Key |
HTXARWYYTAXGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCN1C=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


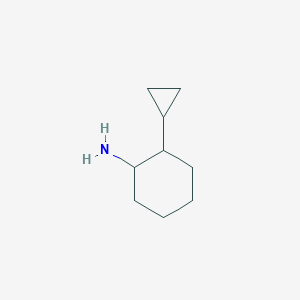
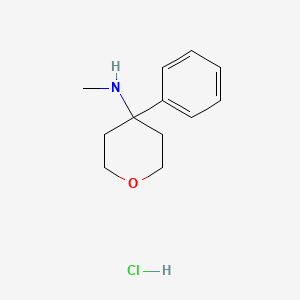
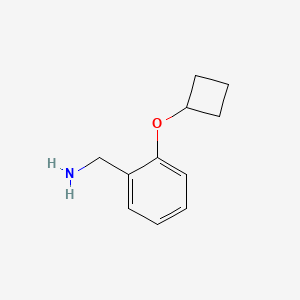
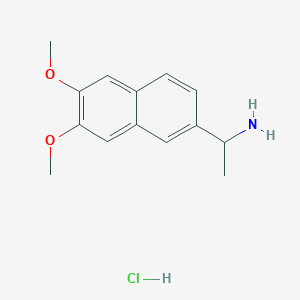
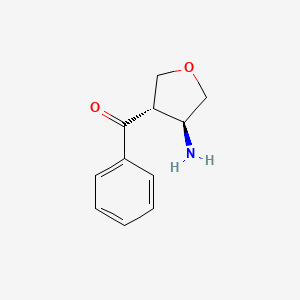
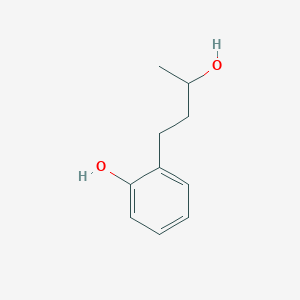
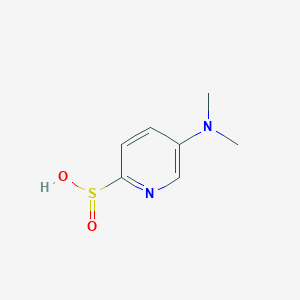
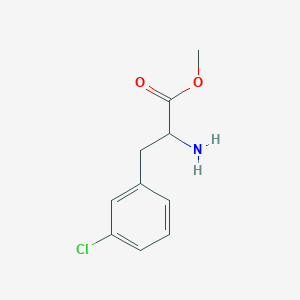
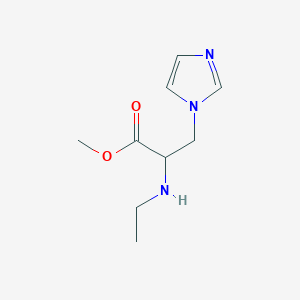
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
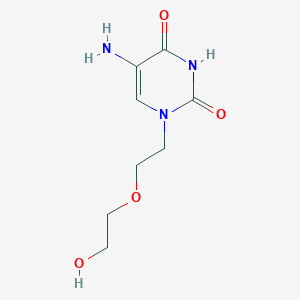
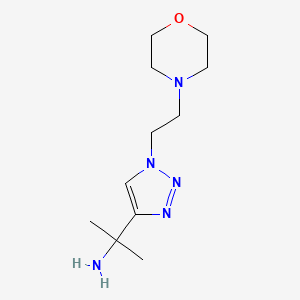
![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)
